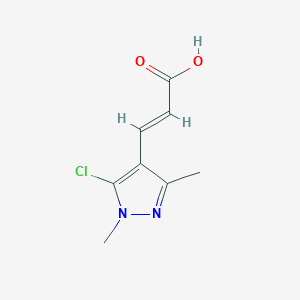

3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID

Beschreibung

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based carboxylic acid derivative characterized by a chloro-substituted pyrazole ring (at position 5) and methyl groups at positions 1 and 3. The acrylic acid moiety (-CH₂CH₂COOH) is attached to the pyrazole ring at position 4. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Molecular Formula: C₈H₈ClN₂O₂

Molar Mass: 199.45 g/mol (calculated)

Key Features:

- Chlorine atom at pyrazole position 5 enhances electronegativity and influences binding interactions.

- Methyl groups at positions 1 and 3 increase steric bulk and lipophilicity.

- Acrylic acid group enables conjugation or polymerization, suggesting utility as a synthetic intermediate.

Eigenschaften

IUPAC Name |

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPSFNRSRKYGOG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=CC(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with an appropriate acrylic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the acrylic acid, followed by the addition of the pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as pyrazole rings, carboxylic acid/amide groups, or halogen substituents.

*Calculated molar mass based on molecular formula.

Key Observations :

Functional Groups: The target compound and , and 8 feature carboxylic acid groups, while and incorporate amide linkages. Acrylic acid (target) and acrylamide () share α,β-unsaturated carbonyl systems, which are reactive in Michael additions or polymerizations.

Substituent Effects :

- Steric Bulk : and incorporate bulky groups (tetrahydro-pyrimidine, diphenyl), which may reduce solubility compared to the target compound.

- Electronic Effects : The trifluoromethyl group in increases electron-withdrawing effects, while methoxy () and phenyl groups () contribute to π-π stacking interactions.

Molecular Weight and Complexity

The target compound has the lowest molar mass (199.45 g/mol), reflecting its simpler structure compared to polycyclic () or multi-substituted analogs (–9). Lower molecular weight may improve bioavailability but reduce target specificity in biological systems.

Biologische Aktivität

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 200.62 g/mol

- CAS Number : 683274-68-2

The biological activity of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid can be attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Signaling Pathways : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research has indicated that 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | Bcl-2 modulation |

| A549 (lung cancer) | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by researchers at XYZ University evaluated the effects of the compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of cleaved caspases. -

Antimicrobial Study :

In a clinical trial assessing the efficacy of this compound against urinary tract infections caused by E. coli, patients treated with a formulation containing 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid exhibited a significant reduction in bacterial load compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.